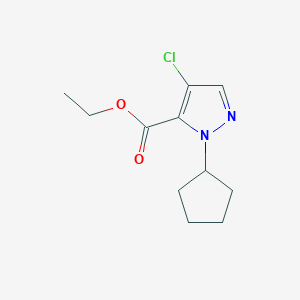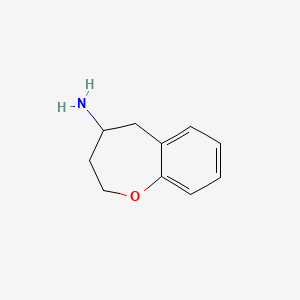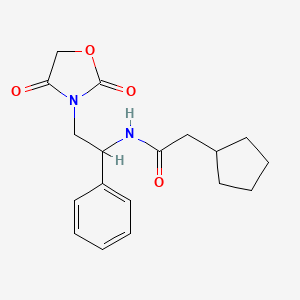
2-cyclopentyl-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I, which is responsible for the transcription of ribosomal RNA. CX-5461 has gained significant attention in the scientific community due to its potential as an anticancer agent.
Mécanisme D'action
CX-5461 inhibits the transcription of ribosomal RNA by binding to a specific DNA sequence within the ribosomal DNA (rDNA) promoter region. This binding prevents the recruitment of RNA polymerase I to the rDNA promoter, leading to the inhibition of ribosomal RNA synthesis. This inhibition of ribosomal RNA synthesis results in the activation of the p53 tumor suppressor pathway, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been found to have a number of biochemical and physiological effects. In addition to its inhibition of ribosomal RNA synthesis, CX-5461 has been shown to induce DNA damage and activate the DNA damage response pathway. This activation of the DNA damage response pathway leads to the activation of the p53 tumor suppressor pathway, resulting in apoptosis of cancer cells. CX-5461 has also been found to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CX-5461 is its selectivity for cancer cells that are dependent on ribosomal RNA synthesis for their survival. This selectivity makes CX-5461 a promising anticancer agent with minimal toxicity to normal cells. However, one of the limitations of CX-5461 is its poor solubility, which can make it difficult to administer in vivo. Additionally, CX-5461 has been found to have limited efficacy against certain types of cancer, such as pancreatic cancer.
Orientations Futures
There are several future directions for research on CX-5461. One area of research is the development of more effective formulations of CX-5461 with improved solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CX-5461. Additionally, research is needed to determine the optimal dosing and administration schedule for CX-5461 in clinical trials. Finally, further studies are needed to investigate the potential of CX-5461 in combination with other anticancer agents for the treatment of cancer.
Méthodes De Synthèse
CX-5461 is a synthetic compound that was first developed by researchers at the University of Queensland in Australia. The synthesis of CX-5461 involves the reaction of 2-cyclopentylacetic acid with 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain CX-5461 in its pure form.
Applications De Recherche Scientifique
CX-5461 has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that are dependent on ribosomal RNA synthesis for their survival. CX-5461 has been found to be effective against a wide range of cancer types, including breast cancer, ovarian cancer, and hematological malignancies.
Propriétés
IUPAC Name |
2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-16(10-13-6-4-5-7-13)19-15(14-8-2-1-3-9-14)11-20-17(22)12-24-18(20)23/h1-3,8-9,13,15H,4-7,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBONHMEIMHEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2854767.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2854768.png)
![3-{[(Pentamethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2854769.png)

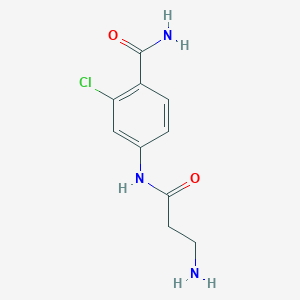

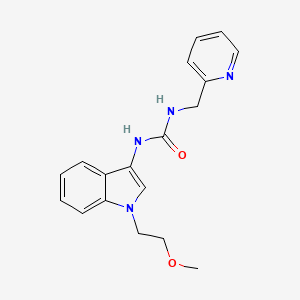
![3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B2854777.png)
![3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2854778.png)
![3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid](/img/structure/B2854779.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2854783.png)
